Physicochemical properties of 1,5-Dimethyl-1H-imidazole
Physicochemical properties of 1,5-Dimethyl-1H-imidazole
An In-Depth Technical Guide to the Physicochemical Properties of 1,5-Dimethyl-1H-imidazole
Introduction
1,5-Dimethyl-1H-imidazole is a heterocyclic aromatic organic compound that belongs to the imidazole family. The imidazole ring is a crucial scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, including the amino acid histidine and histamine.[1] The strategic placement of methyl groups on the imidazole core, as in the case of 1,5-Dimethyl-1H-imidazole, significantly modifies its physicochemical properties compared to the parent imidazole. These modifications influence its solubility, basicity, and interactions with biological targets, making a thorough understanding of these properties essential for its application in research and drug development.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,5-Dimethyl-1H-imidazole. It is designed for researchers, scientists, and drug development professionals, offering not only quantitative data but also insights into the experimental methodologies used to determine these properties and their implications for practical applications.
Molecular Identity and Structural Characteristics
The fundamental identity of a chemical compound is defined by its structure and molecular formula. 1,5-Dimethyl-1H-imidazole is distinguished by a methyl group on each of the nitrogen and carbon atoms at the 1 and 5 positions of the imidazole ring, respectively.
Key Identifiers
| Property | Value | Source |
| IUPAC Name | 1,5-dimethyl-1H-imidazole | PubChem[3] |
| CAS Number | 10447-93-5 | PubChem[3] |
| Molecular Formula | C₅H₈N₂ | PubChem[3] |
| Molecular Weight | 96.13 g/mol | PubChem[3] |
| SMILES | CC1=CN=CN1C | PubChem[3] |
| InChIKey | HQNBJNDMPLEUDS-UHFFFAOYSA-N | PubChem[3] |
Chemical Structure
The arrangement of atoms in 1,5-Dimethyl-1H-imidazole is depicted below. The methylation at the N1 position prevents tautomerization, which is a characteristic feature of the parent imidazole.[4] This structural rigidity has significant implications for its acid-base properties and potential as a ligand.
Caption: Chemical structure of 1,5-Dimethyl-1H-imidazole.
Core Physicochemical Properties
The physical state, volatility, and solubility of a compound are critical parameters that govern its handling, formulation, and behavior in various experimental and biological systems.
Summary of Physical Data
While extensive experimental data for 1,5-Dimethyl-1H-imidazole is not as readily available as for more common isomers like 1,2-dimethylimidazole, its properties can be understood through computed data and comparison with related structures.
| Property | Value (Computed/Predicted) | Significance |
| Molecular Weight | 96.13 g/mol [3] | Affects diffusion rates and stoichiometric calculations. |
| XLogP3 | 0.4[3] | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| Hydrogen Bond Donor Count | 0[3] | The N1-methylation removes the acidic proton, preventing it from acting as a hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 1[3] | The N3 nitrogen can accept a hydrogen bond, influencing solubility in protic solvents. |
| Rotatable Bond Count | 0[3] | The molecule is conformationally rigid. |
| Polar Surface Area (PSA) | 17.8 Ų[3] | A low PSA is often correlated with good cell membrane permeability. |
Note: Experimental values for properties like melting and boiling points are not consistently reported in the readily available literature for the 1,5-isomer, unlike its 1,2- and 4,5- counterparts.[5][6][7]
Lipophilicity and Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity. It is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A positive LogP value indicates a preference for a lipid (non-polar) environment, while a negative value indicates a preference for an aqueous (polar) environment. The computed XLogP3 value for 1,5-Dimethyl-1H-imidazole is 0.4, suggesting a balanced character with slight lipophilicity.[3]
Experimental Protocol: Shake-Flask Method for LogP Determination
The causality behind this widely adopted protocol lies in establishing a thermodynamic equilibrium. The compound is allowed to partition between two immiscible phases (n-octanol and water) until the chemical potential is equal in both phases. The subsequent concentration measurement provides a direct ratio of its solubility in each phase.
Step-by-Step Methodology:
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Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures that the volume of each phase does not change upon mixing.
-
Stock Solution: Prepare a stock solution of 1,5-Dimethyl-1H-imidazole in the aqueous phase at a known concentration.
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Partitioning: In a separatory funnel, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
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Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Allow the layers to separate completely.
-
Sampling and Analysis: Carefully withdraw a sample from the aqueous layer. Determine the concentration of the analyte using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: The concentration in the octanol phase is determined by mass balance. LogP is calculated as: LogP = log₁₀ ( [Analyte]octanol / [Analyte]water )
Workflow Diagram:
Caption: Workflow for LogP determination via the shake-flask method.
Acidity and Basicity (pKa)
The pKa value quantifies the acidity or basicity of a compound. For imidazoles, the pKa of the conjugate acid (pKaH) is typically considered, reflecting the basicity of the sp²-hybridized nitrogen (N3). The parent imidazole has a pKaH of approximately 7.1, making it a moderately strong base.[8] Methylation at the N1 position, as seen in 1-methylimidazole, increases the basicity (pKaH ~7.4) due to the electron-donating effect of the methyl group.[4] While a precise experimental pKa for 1,5-Dimethyl-1H-imidazole is not readily cited, it is expected to be slightly more basic than the parent imidazole due to the electronic effects of the two methyl groups.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method is a self-validating system because it relies on the direct measurement of pH change (a primary standard) as a function of the volume of a titrant of known concentration. The inflection point of the resulting titration curve directly corresponds to the pKa.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of 1,5-Dimethyl-1H-imidazole and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) using a burette. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the base has been neutralized). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Spectral Properties
Spectroscopic data provides a "fingerprint" of a molecule, essential for structural elucidation, identification, and purity assessment.
Summary of Spectral Data
The following table summarizes the expected and reported spectral characteristics for 1,5-Dimethyl-1H-imidazole.
| Technique | Key Features | Source |
| ¹³C NMR | Data available, shows distinct peaks for the methyl and ring carbons. | PubChem, SpectraBase[3] |
| Mass Spec (GC-MS) | Molecular ion peak (m/z) at 96, with a significant M-1 peak at 95. | PubChem, NIST[3] |
| Kovats Retention Index | Standard non-polar: 1083; Standard polar: 1834. | PubChem, NIST[3] |
The specific chemical shifts in ¹H and ¹³C NMR are crucial for confirming the substitution pattern and distinguishing 1,5-Dimethyl-1H-imidazole from its isomers (e.g., 1,2-, 1,4-, and 4,5-dimethylimidazole).
Safety and Handling
Understanding the hazards associated with a compound is paramount for safe laboratory practice. Based on data submitted to the European Chemicals Agency (ECHA), 1,5-Dimethyl-1H-imidazole has several hazard classifications.
GHS Hazard Information
-
Pictograms: Danger[3]
-
Hazard Statements:
-
Precautionary Statements (Selected):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]
-
P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P405: Store locked up.[3]
-
Conclusion
1,5-Dimethyl-1H-imidazole is a structurally defined aromatic heterocycle with distinct physicochemical properties shaped by its specific methylation pattern. Its moderate lipophilicity (XLogP3 ~0.4), lack of a hydrogen bond donor site, and expected basicity make it a unique building block for medicinal chemistry and materials science. The protocols detailed herein for determining LogP and pKa represent standard, reliable methods for characterizing this and other novel compounds. A thorough understanding and experimental validation of these properties are critical first steps in the rational design of new drugs and functional materials.
References
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Riverland Trading. (n.d.). 1,2-Dimethylimidazole Supplier. Retrieved from [Link]
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ChemBK. (n.d.). 1,2-dimethyl-1H-imidazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75306, 4,5-Dimethyl-1H-imidazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139158, 1,5-Dimethylimidazole. Retrieved from [Link]
- de Oliveira, R. K., & de Faria, L. G. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
- Qian, S., et al. (2019). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 24(19), 3548.
- Sharma, A., et al. (2021). Imidazole and its derivatives as potential candidates for drug development. Journal of the Indian Chemical Society, 98(8), 100094.
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